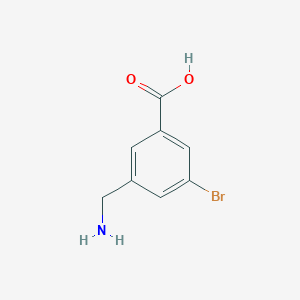

3-(Aminomethyl)-5-bromobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Aminomethyl)-5-bromobenzoic acid” is a compound that belongs to the class of organic compounds known as aminomethylbenzoic acids . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is used as an intermediate in various chemical reactions .

Synthesis Analysis

The synthesis of “3-(Aminomethyl)-5-bromobenzoic acid” can be achieved through several methods. One approach involves the resolution of (RS)-3-(aminomethyl)-5-bromobenzoic acid via diastereomeric salt formation . Another method involves the synthesis via (S)-ethyl 3-cyano-5-bromobenzoic acid . A third approach involves chiral or non-chiral desymmetrization .Molecular Structure Analysis

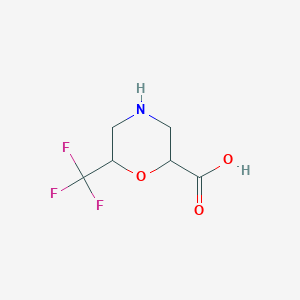

The molecular structure of “3-(Aminomethyl)-5-bromobenzoic acid” consists of a carboxylic acid group and an amino group at the C5 carbon atom . The molecular formula is C7H10BNO2, with an average mass of 150.971 Da and a monoisotopic mass of 151.080460 Da .Chemical Reactions Analysis

Amines, such as “3-(Aminomethyl)-5-bromobenzoic acid”, can undergo various chemical reactions. For instance, they can be converted into alkenes by an elimination reaction . They can also act as both acids and bases due to the presence of both amine and carboxylic groups .Physical And Chemical Properties Analysis

Amino acids, such as “3-(Aminomethyl)-5-bromobenzoic acid”, have several physical and chemical properties. They are colorless, crystalline solids with a high melting point greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . They can connect with a peptide bond involving their amino and carboxylate groups .Direcciones Futuras

The future directions of “3-(Aminomethyl)-5-bromobenzoic acid” research could involve exploring its potential in various chemical reactions. For instance, a Lewis acid-catalyzed 1,3-aminomethyl migration reaction has been reported . Additionally, the compound’s potential as a boron-carrier suitable for neutron capture therapy could be explored .

Propiedades

Número CAS |

1379346-69-6 |

|---|---|

Fórmula molecular |

C8H8BrNO2 |

Peso molecular |

230.06 |

Nombre IUPAC |

3-(aminomethyl)-5-bromobenzoic acid |

InChI |

InChI=1S/C8H8BrNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,4,10H2,(H,11,12) |

Clave InChI |

WBUGQFRXNPZJLY-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1C(=O)O)Br)CN |

SMILES canónico |

C1=C(C=C(C=C1C(=O)O)Br)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate](/img/structure/B1651979.png)

![N-[4-(butan-2-ylsulfanyl)-2-(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B1651983.png)

![3-(2-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]butanamide](/img/structure/B1651984.png)

![3-{[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]amino}-1-methylpyrrolidin-2-one](/img/structure/B1651987.png)

![1-{1-[2-(4-methoxyphenyl)ethyl]azetidin-3-yl}-3,5-dimethyl-1H-pyrazole](/img/structure/B1651988.png)

![N-[2-(dimethylamino)-2-methylpropyl]-N-{[4-(3-methylbutoxy)phenyl]methyl}methanesulfonamide](/img/structure/B1651991.png)